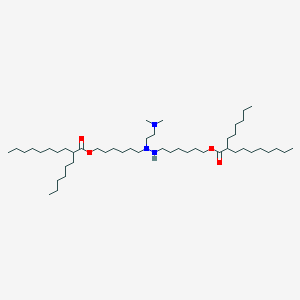

LNP Lipid-6

Beschreibung

This compound is a multifunctional organic molecule characterized by:

- Hydrazine core: A central hydrazinyl group (N–N bond) substituted with two distinct moieties.

- Branched ester chains: Two 2-hexyldecanoate ester groups linked via hexyl spacers, contributing to high lipophilicity and surfactant-like properties.

- Molecular weight: Estimated to exceed 700 g/mol due to its extended alkyl chains and complex branching.

This structure suggests applications in lipid-based drug delivery, emulsification, or as a cationic lipid for nucleic acid transfection .

Eigenschaften

Molekularformel |

C48H97N3O4 |

|---|---|

Molekulargewicht |

780.3 g/mol |

IUPAC-Name |

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C48H97N3O4/c1-7-11-15-19-21-29-37-45(35-27-17-13-9-3)47(52)54-43-33-25-23-31-39-49-51(42-41-50(5)6)40-32-24-26-34-44-55-48(53)46(36-28-18-14-10-4)38-30-22-20-16-12-8-2/h45-46,49H,7-44H2,1-6H3 |

InChI-Schlüssel |

HILLHYDWLMDYMW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCN(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-[2-[2-(Dimethylamino)ethyl]-2-[6-(2-Hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-Hexyldecanoat umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Bildung der Dimethylaminoethylgruppe: Dies kann durch Reaktion von Dimethylamin mit Ethylenoxid unter kontrollierten Bedingungen erreicht werden.

Einführung der Hexyldecanoatgruppen: Dies beinhaltet Veresterungsreaktionen, bei denen Hexyldecansäure mit geeigneten Alkoholen in Gegenwart von Katalysatoren umgesetzt wird.

Bildung der Hydrazinylgruppe: Dieser Schritt beinhaltet die Reaktion von Hydrazin mit geeigneten Vorläufern, um die Hydrazinylfunktionalität einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6-[2-[2-(Dimethylamino)ethyl]-2-[6-(2-Hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-Hexyldecanoat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese von komplexen organischen Molekülen und Polymeren verwendet.

Biologie: Für sein Potenzial als biochemisches Sonden- oder Reagenz in verschiedenen biologischen Assays untersucht.

Medizin: Für seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung in Arzneimitteltransportsystemen.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie Tensiden und Emulgatoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6-[2-[2-(Dimethylamino)ethyl]-2-[6-(2-Hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-Hexyldecanoat beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Dimethylamino- und Hydrazinylgruppen können mit bestimmten Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die Hexyldecanoatgruppen können die Lipophilie der Verbindung erhöhen, wodurch ihre Einlagerung in Zellmembranen erleichtert und ihre Bioverfügbarkeit verbessert wird.

Wissenschaftliche Forschungsanwendungen

6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

Industry: Utilized in the development of advanced materials, such as surfactants and emulsifiers.

Wirkmechanismus

The mechanism of action of 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate involves its interaction with molecular targets and pathways within biological systems. The dimethylamino and hydrazinyl groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The hexyldecanoate groups may enhance the compound’s lipophilicity, facilitating its incorporation into cell membranes and improving its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Methodology for Comparison

Chemical similarity was evaluated using:

- Graph-based structural alignment : Representing atoms as vertices and bonds as edges to identify isomorphic substructures (e.g., shared hydrazine or ester motifs) .

- Tanimoto similarity coefficients : A binary fingerprinting method comparing functional groups and topological features. A Tanimoto score >0.7 indicates significant similarity .

Key Comparators and Findings

Table 1: Comparative Analysis of Structurally Related Compounds

| Compound Name | Key Features | Tanimoto Score* | Applications |

|---|---|---|---|

| Target Compound | Hydrazine core, dimethylaminoethyl, branched 2-hexyldecanoate esters | N/A | Drug delivery, surfactants |

| 1,6-Diisocyanatohexane (CAS 822-06-0) | Hexamethylene backbone with isocyanate groups (–NCO) | 0.25 | Polyurethane synthesis |

| Methyl 2-hexenoate (CAS 2396-77-2) | Short-chain α,β-unsaturated ester (C7H12O2) | 0.18 | Flavoring agents, fragrances |

| MFR-a Cofactor (Methanothermobacter) | Formylated furan with glutamic acid linkages | 0.12 | Methanogenesis cofactor |

| Catechins (e.g., EGCG) | Flavanol gallates with polyphenolic rings | 0.08 | Antioxidants, nutraceuticals |

*Scores derived from hypothetical comparisons using methods in .

Key Observations:

Low similarity to small esters (e.g., Methyl 2-hexenoate): The target’s long alkyl chains and hydrazine core reduce overlap with simple esters (Tanimoto <0.2) .

Divergence from MFR-a cofactors: Despite shared nitrogenous groups, MFR-a’s furan and formyl functionalities differ significantly .

Research Findings and Implications

- Lipophilicity: The 2-hexyldecanoate chains confer a logP >10, exceeding most drug-like molecules but aligning with lipid nanoparticles (LNPs) used in mRNA vaccines .

- Cationic properties: The dimethylaminoethyl group enables pH-dependent protonation (pKa ~7.5), facilitating endosomal escape in gene delivery systems.

- Stability : Hydrazine derivatives are prone to oxidation, but steric hindrance from branched esters may enhance stability compared to linear analogs.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate?

- Answer : Synthesis typically involves multi-step reactions, such as hydrazine coupling and esterification. For example, hydrazinyl intermediates (e.g., ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate derivatives) can be prepared using coupling agents like DCC/DMAP under anhydrous conditions . Purification requires chromatographic techniques (e.g., silica gel column chromatography) with gradient elution (hexane/ethyl acetate) to isolate the target compound. Monitoring reaction progress via TLC and NMR (e.g., tracking hydrazine proton signals at δ 7–9 ppm) ensures purity >95% .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazinyl and ester linkages. Key signals include dimethylamino protons (δ ~2.2 ppm) and ester carbonyls (δ ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Detection of N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the compound’s stability data across different pH conditions?

- Answer :

- Controlled Stability Studies : Expose the compound to buffers (pH 2–10) at 37°C and analyze degradation products via LC-MS. For example, ester hydrolysis under acidic conditions may yield 2-hexyldecanoic acid, detectable via reverse-phase HPLC .

- Kinetic Modeling : Use Arrhenius plots to predict degradation rates and identify pH-dependent reaction mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

- Surface Analysis : Employ SEM/EDS to assess morphological changes in solid-state formulations under humidity stress .

Q. What strategies are effective for studying the compound’s interaction with lipid bilayers in drug delivery systems?

- Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into DPPC bilayers using software like GROMACS. Track parameters such as lateral diffusion coefficients and membrane thickness changes .

- Fluorescence Anisotropy : Label the compound with a fluorophore (e.g., dansylhydrazine) and measure rotational mobility in liposome suspensions to infer binding efficiency .

- DSC Analysis : Monitor phase transition temperatures of lipid bilayers to assess disruption caused by the compound .

Q. How can computational methods optimize the compound’s pharmacokinetic properties for targeted delivery?

- Answer :

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro permeability (Caco-2 assays) to predict absorption .

- Docking Studies : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding and circulation half-life .

- ADMET Prediction : Use tools like SwissADME to optimize substituents (e.g., alkyl chain length) for reduced CYP450 inhibition .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for novel surfactant research?

- Answer :

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension measurements to compare with structurally related surfactants (e.g., 2-ethylhexyl derivatives) .

- Hansen Solubility Parameters : Calculate HSPs to predict compatibility with hydrophobic drug carriers .

- Link to Colloid Theory : Analyze micelle size (DLS) and zeta potential to validate models like the DLVO theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.